3,5-Difluoro-2,4-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVNUSZUKBDACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1N)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287127 | |

| Record name | 3,5-Difluoro-2,4-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-67-5 | |

| Record name | 3,5-Difluoro-2,4-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2,4-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 3,5-Difluoro-2,4-dimethoxyaniline

Introduction

3,5-Difluoro-2,4-dimethoxyaniline is a polysubstituted aromatic amine, a class of compounds that serves as a versatile scaffold in medicinal chemistry and materials science. The precise arrangement of electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups on the phenyl ring creates a unique electronic and steric environment, making it a valuable building block for targeted synthesis. Accurate structural verification and purity assessment are paramount for its application in any research or development pipeline.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques required to unambiguously characterize this compound. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the underlying principles and the causal logic behind experimental choices and data interpretation, equipping researchers with the expertise to validate this molecule with confidence.

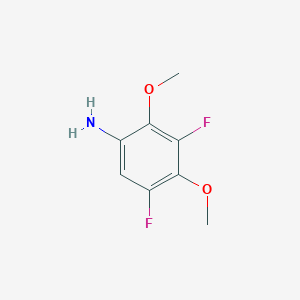

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure and IUPAC numbering for this compound are presented below. This numbering will be used consistently throughout the analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For fluorinated compounds, the analysis is particularly insightful due to the observable coupling between proton and fluorine nuclei (J-coupling).[1][2]

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound. The choice of mass is a balance between achieving a high signal-to-noise ratio and conserving the sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules and its single, well-characterized residual solvent peak (~7.26 ppm), which does not interfere with the expected signals of the analyte. The deuterium atom provides a stable lock signal for the spectrometer.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of complex coupling patterns. Standard acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay) are typically sufficient.

-

Referencing: Calibrate the chemical shift axis to the residual CHCl₃ peak at 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Caption: Standard workflow for ¹H NMR analysis.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the amine protons, the aromatic proton, and the two non-equivalent methoxy groups.

-

Amine Protons (-NH₂): A broad singlet is expected around 3.5-4.5 ppm . The chemical shift and broadness of this peak are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and quadrupole broadening from the nitrogen atom.[3]

-

Methoxy Protons (-OCH₃): Two sharp singlets are predicted, each integrating to 3 protons.

-

C4-OCH₃: Expected around 3.8-3.9 ppm .

-

C2-OCH₃: Expected slightly downfield around 3.9-4.0 ppm due to the anisotropic effect of the adjacent C1-NH₂ and C3-F groups.

-

-

Aromatic Proton (C6-H): This proton is the most informative. It is expected to appear as a triplet in the range of 6.3-6.7 ppm . The multiplicity arises from coupling to the two meta-positioned fluorine atoms (F3 and F5). The coupling constant, ⁴J(H-F), is typically in the range of 1-3 Hz. The upfield shift is due to the strong electron-donating effects of the amino and two methoxy groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -NH₂ | 3.5 - 4.5 | broad singlet | 2H | N/A |

| C4-OCH₃ | 3.8 - 3.9 | singlet | 3H | N/A |

| C2-OCH₃ | 3.9 - 4.0 | singlet | 3H | N/A |

| C6-H | 6.3 - 6.7 | triplet (t) | 1H | ⁴J(H-F) ≈ 1-3 Hz |

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, it is instrumental in confirming the carbon backbone and observing the strong coupling between carbon and fluorine atoms (C-F coupling), which is a definitive diagnostic feature.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. Data is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled experiment is standard, which collapses all C-H splittings into singlets, simplifying the spectrum. However, C-F couplings will remain.

Predicted Spectrum and Interpretation

Eight distinct carbon signals are expected. The aromatic region will show six signals, and the aliphatic region will show two signals for the methoxy carbons. The key diagnostic feature is the large one-bond C-F coupling (¹J(C-F)) and smaller two- and three-bond couplings (²J(C-F), ³J(C-F)).

-

Methoxy Carbons (-OCH₃): Two signals are expected around 55-65 ppm .

-

Aromatic Carbons (C1-C6):

-

C3 & C5 (C-F): These carbons will appear far downfield, typically >150 ppm , due to the direct attachment to the highly electronegative fluorine atom. They will be split into a large doublet with a ¹J(C-F) of approximately 230-250 Hz .

-

C2 & C4 (C-O): These carbons, attached to methoxy groups, will also be downfield, likely in the 140-150 ppm range. They will exhibit smaller couplings to the adjacent fluorine atoms. For example, C2 will show a ²J(C-F) coupling to F3, and C4 will show ²J(C-F) couplings to both F3 and F5.

-

C1 (C-N): The carbon bearing the amino group is expected around 130-140 ppm . It will be split by coupling to both F3 and F5 (³J(C-F)).

-

C6 (C-H): This is typically the most upfield aromatic carbon signal, expected around 95-105 ppm . It will be split by coupling to the two meta fluorine atoms (²J(C-F)).

-

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from C-F coupling) | Predicted Coupling Constant (J) in Hz |

| -OCH₃ Carbons | 55 - 65 | Singlet or small doublet | N/A or small J(C-F) |

| C6 | 95 - 105 | Triplet (t) | ²J(C-F) ≈ 20-30 |

| C1 | 130 - 140 | Triplet (t) | ³J(C-F) ≈ 5-10 |

| C2, C4 | 140 - 150 | Doublet of doublets (dd) or triplet (t) | ²J(C-F) ≈ 15-25 |

| C3, C5 | >150 | Doublet (d) | ¹J(C-F) ≈ 230-250 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Experimental Protocol

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Characteristic Vibrational Modes

The IR spectrum of this compound will be dominated by absorptions characteristic of the amine, aromatic ether, and fluoroaromatic functionalities.[3][4][5]

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp-to-medium intensity bands are expected in the 3350-3500 cm⁻¹ region.[3] These correspond to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ), while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).

-

C=C Aromatic Ring Stretching: Several sharp peaks of variable intensity are expected in the 1500-1620 cm⁻¹ region, which are characteristic of the aromatic ring.

-

N-H Bending: A medium to strong absorption is expected around 1600-1640 cm⁻¹ due to the scissoring vibration of the -NH₂ group.[3]

-

C-O Stretching (Aromatic Ether): Two strong, characteristic bands are expected: an asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹ .

-

C-F Stretching: A very strong, intense absorption band is expected in the 1100-1350 cm⁻¹ range, which is a hallmark of the C-F bond in fluoroaromatic compounds. This may overlap with the C-O stretching bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3350 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1620 | Medium to Strong |

| N-H Bend | 1600 - 1640 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Very Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1075 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that generates a molecular ion and a reproducible fragmentation pattern.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or Gas Chromatography (GC) inlet.

-

Ionization: The sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. This process typically forms a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Analysis of Molecular Ion and Fragmentation

-

Molecular Weight: The molecular formula is C₈H₉F₂NO₂. The calculated monoisotopic mass is 189.0598 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z = 189 is expected. Due to the presence of one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[6] The aromatic nature of the molecule should lead to a relatively stable molecular ion, making it readily observable.

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical (M-15): A common and favorable fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable cation. This would result in a significant peak at m/z = 174 .

-

Loss of Formaldehyde (M-30): Subsequent or alternative fragmentation can involve the loss of a neutral formaldehyde molecule (CH₂O) from the ion at m/z 174, leading to a peak at m/z = 144 .

-

Loss of CO (M-28): Aromatic ethers can also lose a molecule of carbon monoxide, which could contribute to peaks in the spectrum.

-

| m/z Value | Proposed Fragment | Significance |

| 189 | [C₈H₉F₂NO₂]⁺• | Molecular Ion (M⁺•) |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical |

| 144 | [M - CH₃ - CH₂O]⁺ | Subsequent loss of formaldehyde |

Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unassailable confirmation of the molecular structure.

Caption: Integrated logic for structural confirmation.

This integrated approach provides multiple, cross-validating points of evidence. The molecular weight from MS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR (amine, ether, C-F) are confirmed by the specific chemical shifts and coupling patterns in the NMR spectra. The substitution pattern is definitively established by the multiplicity of the single aromatic proton and the distinct C-F coupling constants observed in the ¹³C NMR spectrum.

Conclusion

The spectroscopic profile of this compound is rich with distinct and verifiable features. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and orthogonal dataset for its unequivocal identification. The key signatures—the aromatic proton triplet, the large ¹J(C-F) coupling constant, the characteristic N-H and C-O/C-F IR stretches, and the M-15 fragmentation in the mass spectrum—together form a unique fingerprint for this molecule, ensuring high confidence in its structural assignment for all downstream applications.

References

-

Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link][2][7][8]

-

Thompson, H. W., & Krueger, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 226(1164), 22–35. [Link][10]

-

Mukherjee, S., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(20), 5099–5103. [Link][11]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

Kirsch, P., et al. (2013). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 4(6), 2583-2588. [Link][1]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link][3]

-

PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. [Link][12]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6]

-

PubChem. 3,5-Difluoro-4-methoxyaniline. National Center for Biotechnology Information. [Link][13]

-

PubChem. 2,4-Dimethoxyaniline. National Center for Biotechnology Information. [Link][14]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 8. escholarship.org [escholarship.org]

- 9. biophysics.org [biophysics.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3,5-Difluoro-4-methoxyaniline | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-Difluoro-2,4-dimethoxyaniline 1H and 13C NMR spectral assignment

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 3,5-Difluoro-2,4-dimethoxyaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. The precise arrangement of its six substituents—an amine, two methoxy groups, two fluorine atoms, and a lone hydrogen—on the benzene ring creates a unique electronic and steric environment. Unambiguous structural confirmation is paramount for its application in drug development and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of chemical shifts, we will explore the causal relationships between the molecular structure and the observed spectral data. We will detail the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, explaining the rationale behind each step in the assignment process. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR-based structural elucidation for complex organic molecules.

Pillar 1: Foundational Principles of NMR in a Multifunctional Aromatic System

The NMR spectrum of this compound is a direct reflection of the electronic interplay between its varied substituents. A foundational understanding of chemical shifts and spin-spin coupling is essential for a logical and accurate assignment.

The Influence of Substituents on Chemical Shifts (δ)

The position of a signal in an NMR spectrum (its chemical shift) is determined by the local electronic environment of the nucleus. In this molecule:

-

Electron-Donating Groups (EDGs): The amine (-NH₂) and methoxy (-OCH₃) groups are strong EDGs. They increase electron density on the aromatic ring through resonance, causing the attached and nearby nuclei to be more "shielded" from the external magnetic field and thus resonate at a lower chemical shift (upfield).

-

Electron-Withdrawing Groups (EWGs): Fluorine (-F) is a highly electronegative atom, acting as an inductive EWG. This effect decreases electron density on the ring, "deshielding" the nuclei and shifting their signals to a higher chemical shift (downfield).

The final chemical shift of each nucleus is a net result of these competing electronic effects, modulated by its specific position on the ring.

The Critical Role of Spin-Spin Coupling (J)

Spin-spin coupling provides through-bond connectivity information and is indispensable for assigning the spectra of fluorinated compounds.[1][2]

-

Proton-Fluorine (H-F) Coupling: The single aromatic proton (H-6) will couple with the two fluorine atoms at positions 3 and 5. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei. We expect to observe a three-bond coupling (³JH6-F5) and a five-bond coupling (⁵JH6-F3), which will split the H-6 signal into a complex multiplet.

-

Carbon-Fluorine (C-F) Coupling: A defining feature of the ¹³C NMR spectrum will be the pervasive coupling between carbon and fluorine nuclei.[3][4][5][6] The magnitude of nJCF coupling constants decreases significantly as the number of intervening bonds (n) increases:

-

¹JCF: A very large coupling (typically >200 Hz) for carbons directly bonded to fluorine (C-3 and C-5).[7]

-

²JCF: A smaller, but significant, coupling (typically 15-30 Hz) for carbons two bonds away (e.g., C-2, C-4).[7]

-

³JCF and ⁴JCF: Even smaller long-range couplings that provide additional structural proof.

-

Pillar 2: A Self-Validating Experimental Workflow for Unambiguous Assignment

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons like those in the -NH₂ group.[8][9]

-

Data Acquisition: Record the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

1D Experiments: ¹H NMR, ¹³C{¹H} NMR (proton-decoupled), and ¹⁹F NMR.

-

2D Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-4 bond) C-H correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations and confirm spatial proximities.[10][11][12]

-

-

Workflow for Spectral Assignment

The following diagram illustrates the logical flow of information from basic 1D spectra to the comprehensive structural picture provided by 2D correlation experiments.

Figure 1: A logical workflow for the complete NMR assignment of this compound.

Pillar 3: Detailed Spectral Analysis and Authoritative Assignment

This section synthesizes data from all NMR experiments to build a complete and validated assignment of every proton and carbon signal.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals: one for the aromatic proton, two for the methoxy groups, and one for the amine protons.

-

Aromatic Proton (H-6): This is the most informative proton signal. It is located on a carbon adjacent to the electron-donating -NH₂ group but meta to the withdrawing -F at C-5. Its signal will be split by both fluorine atoms. The coupling to the closer F-5 (a three-bond coupling, ³JHF) will be larger than the coupling to the more distant F-3 (a five-bond coupling, ⁵JHF). This will result in a characteristic doublet of doublets (dd) pattern.

-

Methoxy Protons (4-OCH₃ and 2-OCH₃): Due to the asymmetry of the substitution pattern, the two methoxy groups are in chemically non-equivalent environments. Therefore, they will appear as two distinct singlets . Their relative chemical shifts can be preliminarily assigned based on proximity to other groups, but definitive assignment requires 2D NMR.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet . The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display eight signals: six for the aromatic carbons and two for the methoxy carbons. The key to assignment lies in interpreting the C-F coupling patterns.

-

Carbons Bonded to Fluorine (C-3, C-5): These signals will be the most downfield in the aromatic region due to the direct attachment to the electronegative fluorine atoms. Crucially, they will appear as doublets with very large ¹JCF coupling constants (typically > 240 Hz).[4][13]

-

Carbons Bonded to Oxygen (C-2, C-4): These carbons are also shifted significantly downfield. They will exhibit smaller ²JCF couplings to the adjacent fluorine atoms, appearing as complex multiplets or doublets of doublets.

-

Carbon Bonded to Nitrogen (C-1): This carbon's chemical shift is influenced by the -NH₂ group. It will show ³JCF and ⁵JCF couplings.

-

Protonated Carbon (C-6): This is the only aromatic carbon that will show a correlation in the HSQC spectrum. It will be split by both F-5 (²JCF) and F-3 (⁴JCF), appearing as a doublet of doublets.

-

Methoxy Carbons (-OCH₃): Two distinct singlets will be observed in the aliphatic region (typically 55-65 ppm).

2D NMR Correlation and Final Assignment

2D NMR experiments provide the definitive links needed to assemble the structural puzzle.[14][15][16][17]

-

HSQC: This experiment unequivocally links the aromatic proton signal (H-6) to its directly attached carbon (C-6). It also correlates the two methoxy proton singlets to their respective carbon signals.

-

HMBC: This is the most powerful experiment for this molecule as it reveals long-range connectivity, allowing for the assignment of the non-protonated (quaternary) carbons.[15][18]

-

The H-6 proton will show correlations to C-2, C-4, and the amine-bearing C-1.

-

The protons of the 2-OCH₃ group will show a strong correlation to C-2.

-

The protons of the 4-OCH₃ group will show a strong correlation to C-4.

-

-

NOESY: This experiment confirms spatial relationships.[10][19]

-

A clear NOE correlation will be observed between the H-6 proton and the protons of the adjacent amine group (-NH₂).

-

A crucial NOE will be seen between the H-6 proton and the protons of the nearby 2-OCH₃ group, but not the more distant 4-OCH₃ group. This definitively assigns the two methoxy signals.

-

Data Summary and Conclusion

The combination of 1D and 2D NMR techniques provides a self-validating and unambiguous assignment for all proton and carbon nuclei in this compound.

Table 1: Assigned ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.6-6.8 | dd | ³JH6-F5 ≈ 8-10 Hz, ⁵JH6-F3 ≈ 2-3 Hz | H-6 |

| ~4.5-5.5 | br s | - | -NH₂ |

| ~3.90 | s | - | 2-OCH₃ or 4-OCH₃ |

| ~3.85 | s | - | 4-OCH₃ or 2-OCH₃ |

Table 2: Assigned ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) | Assignment |

| ~150-155 | dd | ¹JCF > 240 Hz, ³JCF ≈ 5-10 Hz | C-3 / C-5 |

| ~148-153 | dd | ¹JCF > 240 Hz, ³JCF ≈ 5-10 Hz | C-5 / C-3 |

| ~140-145 | dd | ²JCF ≈ 15-25 Hz, ⁴JCF ≈ 2-5 Hz | C-4 |

| ~135-140 | t | ²JCF ≈ 15-25 Hz | C-2 |

| ~125-130 | m | - | C-1 |

| ~100-105 | dd | ²JCF ≈ 20-25 Hz, ⁴JCF ≈ 3-5 Hz | C-6 |

| ~60-65 | s | - | 2-OCH₃ |

| ~55-60 | s | - | 4-OCH₃ |

Note: The exact chemical shifts and coupling constants are illustrative and can vary based on solvent, concentration, and spectrometer frequency. The relative positions and coupling patterns are the key identifiers.

This comprehensive guide demonstrates how a systematic and multi-faceted NMR approach, grounded in the fundamental principles of structure-property relationships, can lead to the confident and complete spectral assignment of a complex molecule like this compound. This level of analytical rigor is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- Cookson, D. J., & Smith, B. E. (n.d.). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels.

- Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov.

- Kiraly, P., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Song, K., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-5.

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

- ACD/Labs. (2008).

- Kiraly, P., et al. (n.d.).

- Kiraly, P., et al. (2022).

- Song, K., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

- Sci-Hub. (n.d.).

- Reddit. (2017). Carbon-fluorine spin coupling constants.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- ResearchGate. (2012). Carbon–fluorine two-dimensional NMR correlation spectra. Journal of Magnetic Resonance.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy, 10, 83-756.

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- ResearchGate. (2007). Coupling of Protons with Fluorine.

- University of Missouri. (2018). NOESY and ROESY.

- UCL. (n.d.). NOE Experiments.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.

- ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

- Nanalysis. (2021).

- Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.

- ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and...

- Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments.

- Neuvonen, K., & Fülöp, F. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7.

- Wikipedia. (n.d.). Nuclear Overhauser effect.

- Mohanty, S., & Venkateswarlu, P. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics.

- Reddit. (2018). How does solvent choice effect chemical shift in NMR experiments?

- Royal Society of Chemistry. (2017).

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.

- Oriental Journal of Chemistry. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- ChemicalBook. (n.d.). 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum.

- Royal Society of Chemistry. (n.d.).

Sources

- 1. eclass.uoa.gr [eclass.uoa.gr]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. westmont.edu [westmont.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. science.gov [science.gov]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 19. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3,5-Difluoro-2,4-dimethoxyaniline

Introduction

In the landscape of modern drug discovery and development, the unequivocal structural characterization of novel chemical entities is paramount. Substituted anilines represent a core scaffold in a vast array of pharmacologically active compounds and industrial chemicals.[1][2] 3,5-Difluoro-2,4-dimethoxyaniline, with its unique substitution pattern of electron-withdrawing fluorine atoms and electron-donating methoxy groups on an aniline core, presents an interesting case for structural elucidation.

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a "hard" ionization technique, EI-MS imparts significant energy into the analyte molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.[3][4] Understanding these fragmentation pathways is critical for researchers in identifying this molecule in complex mixtures, confirming its synthesis, and characterizing its metabolites. This document will dissect the influence of each functional group on the molecule's fragmentation cascade, propose the primary cleavage pathways, and provide a hypothetical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles of Electron Ionization Fragmentation

In EI-MS, gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical cation, known as the molecular ion (M•+).[3][5] This molecular ion is often energetically unstable and undergoes a series of unimolecular decomposition reactions to yield smaller fragment ions and neutral species.[6]

The fragmentation pathways are not random; they are governed by fundamental chemical principles. Cleavages preferentially occur at the weakest bonds and in ways that produce the most stable products (both the charged fragment and the neutral radical/molecule).[4][5] The relative abundance of each fragment ion, plotted against its mass-to-charge ratio (m/z), constitutes the mass spectrum. For aromatic compounds, the stable ring system often results in a prominent molecular ion peak.[7]

Influence of Functional Groups on the Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 189.16 g/mol ) is a composite of the effects exerted by its amine, methoxy, and fluoro substituents.

-

Aniline Moiety (-NH₂): The presence of a nitrogen atom dictates that the molecular ion will have an odd m/z value, in accordance with the Nitrogen Rule.[8][9] Aromatic amines typically exhibit a strong molecular ion peak due to the stability of the aromatic system.[10][11] Common fragmentation pathways for anilines include the loss of a hydrogen atom (M-1) and the elimination of hydrogen cyanide (HCN).[11]

-

Methoxy Groups (-OCH₃): Aromatic ethers are well-known to undergo characteristic fragmentation. The most prominent pathway is the cleavage of the methyl-oxygen bond, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable, resonance-stabilized oxonium cation.[12] A secondary, yet common, fragmentation involves the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da).

-

Fluoro Groups (-F): Halogens influence fragmentation through both inductive effects and direct cleavage. The C-F bond is strong, so the loss of a fluorine radical (•F, 19 Da) is possible but may not be the most dominant initial pathway compared to fragmentation of the more labile methoxy groups.

Proposed Fragmentation Pathways

The calculated nominal mass of the molecular ion (C₈H₉F₂NO₂) is 189 Da. This will be the parent peak (M•+) in the mass spectrum. The primary fragmentation events are predicted to be initiated by the methoxy groups due to their ability to form highly stabilized cationic fragments.

Pathway A: Loss of a Methyl Radical

This is anticipated to be the most dominant initial fragmentation step. The loss of a methyl radical (•CH₃) from one of the methoxy groups results in a highly stable even-electron cation at m/z 174 . This ion is stabilized by resonance, with the positive charge delocalized into the aromatic ring and supported by the oxygen atom.

This primary fragment at m/z 174 can undergo further decomposition, most notably through the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for phenolic-type cations. This leads to a significant fragment ion at m/z 146 .

Caption: Primary fragmentation via methyl radical loss.

Pathway B: Loss of Formaldehyde

A secondary pathway involves the elimination of a neutral formaldehyde molecule (CH₂O) from the molecular ion, likely involving the methoxy group at the 2-position due to potential ortho-effects. This rearrangement produces a radical cation at m/z 159 .

Caption: Fragmentation via neutral formaldehyde loss.

Summary of Predicted Mass Spectral Data

The expected key fragments for this compound are summarized below. The predicted abundances are relative and based on the established stability of the resulting ions.

| m/z | Ion Formula | Proposed Structure / Origin | Predicted Abundance |

| 189 | [C₈H₉F₂NO₂]•+ | Molecular Ion (M•+) | High |

| 174 | [C₇H₆F₂NO₂]⁺ | Loss of •CH₃ from a methoxy group | High (likely base peak) |

| 159 | [C₇H₇F₂NO]•+ | Loss of neutral CH₂O from a methoxy group | Medium |

| 146 | [C₆H₆F₂NO]⁺ | Loss of CO from the m/z 174 fragment | Medium to High |

| 118 | [C₅H₄F₂N]⁺ | Loss of CO from the m/z 146 fragment | Low to Medium |

Experimental Protocol: GC-EI-MS Analysis

This section provides a self-validating, field-proven protocol for the analysis of this compound. The use of a well-defined method ensures reproducibility and trustworthiness of the obtained data.[13][14][15]

Objective: To obtain the electron ionization mass spectrum of a reference standard of this compound.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve the standard in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final working concentration of 10 µg/mL in ethyl acetate. The choice of a volatile, GC-compatible solvent is critical for proper sample introduction.

-

-

Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 8890 GC System (or equivalent).

-

Injector: Split/Splitless inlet, operated in split mode (20:1 ratio) at 250°C. A split injection prevents column overloading and ensures sharp chromatographic peaks.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. This column provides excellent resolution for a wide range of semi-volatile aromatic compounds.[2]

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977B MSD (or equivalent).

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to library databases.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300. This range will encompass the molecular ion and all predicted major fragments.

-

Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from saturating the detector.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum, identifying the molecular ion and major fragment ions. Compare the empirical data to the predicted fragmentation pattern outlined in Section 4.

-

Conclusion

The EI-MS fragmentation of this compound is predicted to be dominated by pathways initiated by the methoxy substituents. The primary cleavages are expected to be the loss of a methyl radical to form a highly abundant ion at m/z 174, followed by the loss of carbon monoxide to yield an ion at m/z 146. A robust GC-MS method, as detailed herein, provides the necessary framework for empirically verifying this fragmentation pattern. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, or metabolic profiling of this compound and its structural analogs, enabling confident identification and characterization.

References

-

Das, A. K., & Sahu, R. (2003). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 27(6), 363–368. [Link]

-

Wolschke, H., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19), 1-15. [Link]

-

Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

-

Rinehart, K. L., et al. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(22), 6241–6242. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of methoxymethane. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]

-

University of Colorado Boulder. (n.d.). Interpretation of mass spectra. [Link]

-

Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 10. studylib.net [studylib.net]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. tandfonline.com [tandfonline.com]

The Pivotal Role of Physicochemical Characterization in Modern Drug Discovery: A Technical Guide Focused on 3,5-Difluoro-2,4-dimethoxyaniline

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Hurdles in Drug Development and the Centrality of Physicochemical Profiling

In the high-stakes arena of drug discovery and development, the journey from a promising lead compound to a market-approved therapeutic is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties of drug candidates.[1] Properties such as melting point, boiling point, solubility, and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from formulation and dosage to bioavailability and ultimate therapeutic efficacy.[2][3][4] This guide delves into the core principles and methodologies of physicochemical characterization, using the novel compound 3,5-Difluoro-2,4-dimethoxyaniline as a central case study. While specific experimental data for this compound is not yet publicly available, its structure provides an ideal framework for discussing the predictive and analytical techniques that form the bedrock of modern medicinal chemistry.

The Strategic Importance of the Aniline Scaffold in Medicinal Chemistry

The aniline moiety is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for a vast array of therapeutic agents.[5] Its synthetic tractability and ability to engage in key biological interactions have led to its incorporation into numerous FDA-approved drugs.[6][7] From antibiotics to anticancer agents, the substituted aniline core is a testament to the power of targeted chemical modification.[8] However, the aniline group is not without its liabilities. It can be susceptible to metabolic instability and, in some cases, can lead to the formation of reactive metabolites, posing toxicity risks.[9] This dichotomy underscores the imperative for a thorough characterization of any new aniline-based drug candidate.

Case Study: this compound - A Molecule of Interest

This compound (CAS Number: 195136-67-5) represents a confluence of structural motifs highly relevant to contemporary drug design. The presence of fluorine and methoxy groups on the aniline ring is anticipated to modulate its electronic, steric, and pharmacokinetic properties.

-

Fluorine Substitution: The incorporation of fluorine into drug candidates has become a widespread strategy to enhance metabolic stability, binding affinity, and membrane permeability.[10] However, the effects of fluorination on fundamental physical properties like melting and boiling points can be complex and sometimes counterintuitive, often due to significant alterations in crystal lattice packing and intermolecular interactions.[11][12]

-

Methoxy Substitution: Methoxy groups can influence a molecule's conformation and electronic properties, acting as electron-donating groups at the para position and electron-withdrawing groups at the meta position.[13] This can impact intermolecular forces and, consequently, the melting and boiling points.

A comprehensive understanding of these properties for a novel compound like this compound is a prerequisite for its advancement in any drug discovery pipeline.

Core Methodologies for Physicochemical Characterization

The determination of a compound's melting and boiling points is a fundamental first step in its characterization, offering insights into its purity and the strength of its intermolecular forces.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid. For impure substances, this range is typically broader and depressed.[14] The capillary method is the most widely accepted technique for accurate melting point determination.[15]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[16]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[14]

-

Initial Rapid Heating: An initial, rapid determination can be performed to establish an approximate melting range.

-

Precise Determination: A fresh sample is heated at a slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17] For smaller sample volumes, the micro-boiling point or capillary method is often employed.[18]

Experimental Protocol: Capillary Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A few drops of the liquid sample are placed in a small test tube or fusion tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

-

Apparatus Setup: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.[19]

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Cooling and Data Recording: The heat source is removed, and the sample is allowed to cool. The temperature at which the bubbling stops and liquid just begins to enter the capillary tube is recorded as the boiling point.[18][20]

Diagram of the Boiling Point Determination Workflow

Caption: Workflow for Capillary Boiling Point Determination.

Predictive Analysis of Melting and Boiling Points for this compound

In the absence of experimental data, a predictive analysis based on molecular structure can provide valuable estimations.

| Property | Influencing Factors | Predicted Trend for this compound |

| Melting Point | Crystal packing efficiency, intermolecular forces (hydrogen bonding, dipole-dipole, van der Waals).[21] | The two fluorine atoms and two methoxy groups may disrupt the crystal packing symmetry compared to simpler anilines, potentially leading to a moderate melting point. Hydrogen bonding between the amine groups will contribute to a higher melting point than a non-hydrogen bonding analogue. |

| Boiling Point | Molecular weight, intermolecular forces.[22] | The relatively high molecular weight (189.16 g/mol ) and the potential for hydrogen bonding and dipole-dipole interactions suggest a moderately high boiling point. The effect of fluorination on the boiling point of aromatic compounds is often less pronounced than on the melting point.[23] |

Conclusion: The Indispensable Role of Foundational Data in Drug Discovery

The case of this compound highlights a crucial reality in drug discovery: progress is built upon a foundation of meticulous and comprehensive characterization. While the allure of novel scaffolds and biological activities is strong, it is the fundamental physicochemical properties that often govern a compound's ultimate success or failure. A rigorous, data-driven approach to understanding these properties from the earliest stages of research is not merely a matter of due diligence; it is a strategic imperative for any organization committed to the efficient and successful development of new medicines.

References

- Brahmankar, D. M., & Jaiswal, S. B. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Drug Delivery and Therapeutics, 5(1), 1-6.

-

Kawabata, T., et al. (2011). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Pharmaceutical Sciences, 100(8), 2993-3008. [Link]

- BenchChem. (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview. BenchChem Whitepapers.

-

Sugano, K., & Terada, K. (2015). Impact of physicochemical profiling for rational approach on drug discovery. PubMed, 34(5), 661-679. [Link]

- Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group Blog.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. GeeksforGeeks.

- Creative Bioarray. (n.d.). Physicochemical Characterization Assays.

- Chemistry Stack Exchange. (2014). Melting and boiling points of benzene and fluorobenzene. Chemistry Stack Exchange.

- University of Calgary. (n.d.). Melting point determination. University of Calgary Chemistry Department.

- Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.

- BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.

- JoVE. (2020). Video: Boiling Points - Concept. Journal of Visualized Experiments.

- SSERC. (n.d.).

- Chemistry LibreTexts. (2022). 6.

- ECHEMI. (n.d.). Melting and boiling points of benzene and fluorobenzene. ECHEMI.

- University of Calgary. (n.d.). Micro-boiling point measurement. University of Calgary Chemistry Department.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.

- ResearchGate. (n.d.). The boiling points for the fluorinated, chlorinated and brominated... | Download Scientific Diagram.

- Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Bloom Tech Knowledge Base.

- Chemistry LibreTexts. (2022). 6.

- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

- ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 273-277.

- Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Al-Mustaqbal University College, Department of Medical Physics.

- PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. PrepChem.com.

- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

- Horsley, T. (n.d.). Inquiry Project: The effect of replacing hydrogens in linear alkanes with fluorine. Tom Horsley's MCE Home page.

- ChemicalBook. (n.d.). 3,5-Difluoroaniline synthesis. ChemicalBook.

- Master Organic Chemistry. (2025). 3 Trends That Affect Boiling Points. Master Organic Chemistry.

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

- SciELO. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO.

- Wikipedia. (n.d.). Methoxy group. Wikipedia.

- TutorChase. (n.d.).

- Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 3. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cresset-group.com [cresset-group.com]

- 7. biopartner.co.uk [biopartner.co.uk]

- 8. bloomtechz.com [bloomtechz.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. Methoxy group - Wikipedia [en.wikipedia.org]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Video: Boiling Points - Concept [jove.com]

- 21. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. researchgate.net [researchgate.net]

Solubility of 3,5-Difluoro-2,4-dimethoxyaniline in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-2,4-dimethoxyaniline in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound (CAS No. 195136-67-5) is a substituted aniline derivative that serves as a critical building block in modern synthetic chemistry.[1][2] Its unique electronic and structural features—imparted by the electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring—make it a valuable precursor in the development of novel pharmaceuticals and advanced materials. Aniline derivatives are fundamental structural motifs in a vast array of chemical industries, and understanding their physical properties is paramount for process optimization, formulation, and quality control.[3]

A thorough understanding of the solubility profile of this compound is not merely academic; it is a cornerstone for its practical application. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the formulation of final products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive data for its behavior in common organic solvents, and a robust experimental protocol for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which, from a chemical perspective, refers to the similarity of intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

-

Polar Features: The molecule possesses several polar functional groups: an amine (-NH₂), two methoxy (-OCH₃) groups, and two fluorine (-F) atoms. The nitrogen and oxygen atoms have lone pairs of electrons, and the N-H bonds of the amine group can act as hydrogen bond donors. The electronegative F, O, and N atoms can all act as hydrogen bond acceptors. The presence of these groups indicates that the molecule has a significant dipole moment and can engage in polar interactions.

-

Non-Polar Features: The core of the molecule is a benzene ring, which is inherently non-polar and hydrophobic. This aromatic system favors interactions with other non-polar or aromatic solvents through van der Waals forces and π-π stacking.

The overall solubility is a balance between these competing features. The presence of multiple polar groups suggests that this compound will be more soluble in polar solvents than a simple hydrocarbon, but the non-polar aromatic ring will limit its solubility in highly polar solvents like water, a characteristic common to many aniline derivatives.[5][6]

Predicted Solubility Profile of this compound

While specific experimental data for this compound is not widely published, we can construct a reliable predicted solubility table based on its structural analogy to other substituted anilines and the known properties of various organic solvents.[6] The following table classifies common laboratory solvents by their relative polarity and predicts the solubility of this compound.[7][8][9][10]

| Solvent | Chemical Formula | Relative Polarity [8] | Predicted Solubility | Rationale for Prediction |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 0.009 | Insoluble | Dominated by non-polar C-H bonds. Lacks the ability to form hydrogen bonds or strong dipole-dipole interactions with the polar groups of the aniline. |

| Toluene | C₇H₈ | 0.099 | Sparingly Soluble | Aromatic nature allows for π-π interactions with the benzene ring, but its low polarity is insufficient to fully solvate the polar functional groups. |

| Diethyl Ether | C₄H₁₀O | 0.117 | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity is compatible with the aromatic ring. A good balance for this type of solute. |

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | C₄H₈O₂ | 0.228 | Soluble | Possesses both a polar ester group (hydrogen bond acceptor) and non-polar ethyl/methyl groups, making it an effective solvent for molecules of intermediate polarity. |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Very Soluble | Similar to diethyl ether but more polar. Its cyclic structure and exposed oxygen atom make it an excellent hydrogen bond acceptor. |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Very Soluble | A versatile solvent with a significant dipole moment capable of solvating a wide range of organic compounds. |

| Acetone | C₃H₆O | 0.355 | Very Soluble | The highly polar carbonyl group is an excellent hydrogen bond acceptor, effectively solvating the amine group of the aniline. |

| Acetonitrile | C₂H₃N | 0.460 | Soluble | A highly polar solvent that can engage in strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | Very Soluble | A powerful polar aprotic solvent with a strong ability to solvate both polar and non-polar moieties. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | Very Soluble | One of the most potent polar aprotic solvents, capable of dissolving a vast range of compounds. |

| Polar Protic Solvents | ||||

| 2-Propanol | C₃H₈O | 0.546 | Soluble | Can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions. The alkyl chain provides some non-polar character. |

| Ethanol | C₂H₆O | 0.654 | Soluble | Similar to 2-propanol, its hydroxyl group readily interacts with the solute's polar groups. |

| Methanol | CH₄O | 0.762 | Soluble | More polar than ethanol, providing strong hydrogen bonding interactions. |

| Water | H₂O | 1.000 | Slightly Soluble to Insoluble | While capable of hydrogen bonding, the large non-polar aromatic backbone of the aniline derivative likely leads to low aqueous solubility, a common trait for aniline derivatives with more than six carbons.[11] |

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step methodology for determining the solubility of this compound. The protocol is designed to be self-validating and provides clear, reproducible endpoints.

Safety and Handling

-

Consult the Safety Data Sheet (SDS): Before beginning any work, obtain and review the SDS for this compound and all solvents used. Aniline derivatives can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[13]

Materials and Reagents

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath (for temperature control)

-

Glass vials or test tubes with caps

-

Spatula

-

Pipettes

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure

This procedure is based on established methods for determining the solubility of organic compounds.[11][14][15]

-

Preparation: Label a series of clean, dry glass vials, one for each solvent to be tested.

-

Weighing the Solute: Accurately weigh approximately 10 mg of this compound directly into each labeled vial. Record the exact mass.

-

Causality: Starting with a fixed, known mass allows for a semi-quantitative estimation of solubility. 10 mg is a practical amount that is easily visible and measurable.

-

-

Initial Solvent Addition: Add 0.2 mL of the first solvent to the corresponding vial.

-

Causality: Adding the solvent in small, incremental portions allows for a more accurate determination of the saturation point.

-

-

Agitation: Securely cap the vial and vortex vigorously for 60 seconds. If a vortex mixer is unavailable, stir or shake vigorously.

-

Causality: Vigorous agitation is crucial to overcome the activation energy barrier for dissolution and ensures that the system reaches equilibrium quickly. A 60-second timeframe is a standard practice to ensure sufficient mixing time.[14]

-

-

Observation: Visually inspect the vial against a contrasting background. If the solid has completely disappeared and the solution is clear, the compound is considered soluble at this concentration (50 mg/mL).

-

Incremental Solvent Addition: If the solid is not completely dissolved, add another 0.2 mL of the solvent to the vial. Repeat steps 4 and 5.

-

Endpoint Determination: Continue adding 0.2 mL increments of the solvent, followed by agitation, until the solid is fully dissolved or a total volume of 2.0 mL has been added.

-

Self-Validation: This incremental approach ensures that the point of dissolution is not overshot. The 2.0 mL cutoff provides a practical limit for classification.

-

-

Classification:

-

Very Soluble/Soluble: If the 10 mg of solute dissolves in a total volume of ≤ 2.0 mL (concentration ≥ 5 mg/mL). For this guide's purposes, solubility in ≤ 0.5 mL is a good benchmark for "very soluble."

-

Sparingly Soluble: If a significant portion, but not all, of the solid dissolves in 2.0 mL.

-

Insoluble: If little to no solid dissolves after adding the full 2.0 mL (concentration < 5 mg/mL).

-

-

Repeat: Perform the entire procedure for each of the selected organic solvents.

Advanced Characterization and Data Interpretation

For applications requiring precise quantification, such as pharmaceutical formulation or kinetic studies, more advanced techniques are necessary.

-

Gravimetric Analysis: A saturated solution can be prepared, filtered to remove excess solid, and a known volume of the filtrate can be evaporated to dryness. The mass of the remaining residue allows for a precise calculation of solubility in g/L or mg/mL.

-

Spectroscopic and Chromatographic Methods: Techniques like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the solute in a saturated solution.[3][16] These methods are highly sensitive and require the creation of a calibration curve with solutions of known concentrations. Nuclear Magnetic Resonance (NMR) can also be employed for rapid and accurate solubility measurements without phase separation.[4]

Interpreting the results in the context of solvent polarity provides crucial insights. A high solubility in solvents like THF and acetone but low solubility in hexane and water would confirm the compound's intermediate polarity, dominated by its hydrogen bonding and dipole capabilities but constrained by its non-polar aromatic core.

Conclusion

This compound is a molecule with a balanced set of polar and non-polar characteristics. This duality dictates its solubility, rendering it highly soluble in polar aprotic and moderately polar protic solvents, while remaining largely insoluble in non-polar hydrocarbons and water. The provided predictive data serves as a strong starting point for solvent selection, and the detailed experimental protocol offers a reliable method for empirical verification. By leveraging this guide, researchers and drug development professionals can make informed decisions, accelerating process development and ensuring the successful application of this versatile chemical building block.

References

- Vertex AI Search. Polarity of Solvents.

- Vertex AI Search. Solvents and Polarity.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- University of Minnesota. Properties of Common Organic Solvents.

- Burdick & Jackson. Polarity Index.

- Carleton University. Solubility of Organic Compounds.

- Sigma-Aldrich. This compound | 195136-67-5.

- Chemcasts. Thermophysical Properties of 3,5-Difluoro-4-methoxyaniline.

- ResearchGate. Solubility experiments of aniline tetramer in different solvents.

- Benchchem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- BLD Pharm. 195136-67-5|this compound.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Slideshare. Aniline qualitative analysis | PPTX.

- NIH. Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central.

- NIH. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem.

Sources

- 1. This compound | 195136-67-5 [sigmaaldrich.com]

- 2. 195136-67-5|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Aniline qualitative analysis | PPTX [slideshare.net]

- 6. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. Polarity Index [macro.lsu.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chem.ws [chem.ws]

- 15. scribd.com [scribd.com]

- 16. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Quantum Chemical Calculations for Substituted Anilines

Introduction: The Enduring Significance of Substituted Anilines and the Predictive Power of Quantum Chemistry

Substituted anilines represent a cornerstone of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The specific nature, position, and orientation of substituents on the aniline scaffold profoundly dictate the molecule's three-dimensional structure, electronic landscape, and ultimately, its chemical reactivity and biological activity.[3][4] For researchers, scientists, and drug development professionals, the ability to accurately predict and understand these properties at a sub-atomic level is paramount for rational design and optimization.

This technical guide provides a comprehensive exploration of the application of quantum chemical calculations to the study of substituted anilines. Moving beyond a mere recitation of methods, this document is designed to provide a field-proven perspective on why specific computational choices are made, how to design a robust and self-validating computational workflow, and how to interpret the rich data that these calculations provide. We will delve into the theoretical underpinnings, practical methodologies, and insightful analyses that empower researchers to unlock the full potential of this versatile chemical class. The aniline scaffold, while ubiquitous, presents challenges related to metabolic instability and potential toxicity in drug candidates, making predictive computational modeling an indispensable tool for designing safer and more efficacious molecules.[5]

I. Foundational Principles: Choosing the Right Theoretical Framework

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This choice is not arbitrary but is instead a carefully considered balance between computational cost and desired accuracy for the specific properties being investigated.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for studying molecules of the size and complexity of substituted anilines.[6][7] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable combination of accuracy and computational efficiency.

The choice of the functional is a critical decision. For substituted anilines, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has a long and successful track record in predicting a wide range of properties, from geometries to vibrational spectra and electronic characteristics.[6][8][9] More recent functionals, such as the M06-2X , have also shown excellent performance, particularly for systems where non-covalent interactions are important and for predicting properties like pKa.[10][11]

Causality Behind the Choice: The success of hybrid functionals like B3LYP stems from their inclusion of a portion of the exact Hartree-Fock exchange. This mixing mitigates some of the self-interaction error inherent in earlier local and gradient-corrected functionals, leading to more accurate descriptions of bond lengths, electronic energies, and thermochemistry.

Basis Sets: The Language of Molecular Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople-style basis sets , such as 6-31G(d,p) and the more extensive 6-311++G(d,p) , are commonly employed for aniline systems.[6][8]

-

The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These are crucial for accurately describing the anisotropic nature of chemical bonds.

-

The ++ notation signifies the inclusion of diffuse functions on both heavy atoms and hydrogens. These functions are essential for describing anions and systems with significant non-covalent interactions, and for accurately calculating properties like electron affinity and proton affinity.[12]

-